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Abstract
Avasimibe, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), has

demonstrated significant anti-atherosclerotic effects in preclinical studies utilizing ApoE*3-

Leiden transgenic mice. This model, which closely mimics human-like lipoprotein metabolism,

develops severe hypercholesterolemia and atherosclerosis when fed a high-cholesterol diet.

Treatment with Avasimibe has been shown to not only reduce plasma cholesterol levels but

also to directly impact the development and progression of atherosclerotic lesions, independent

of its lipid-lowering effects. These application notes provide a comprehensive overview of the

quantitative effects of Avasimibe in this model and detailed protocols for key experiments.

Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects

of Avasimibe on plasma lipids and atherosclerosis in female ApoE*3-Leiden mice fed a high-

cholesterol (HC) diet for 22 weeks.

Table 1: Effect of Avasimibe on Plasma Cholesterol Levels

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1665837?utm_src=pdf-interest
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Plasma Cholesterol
(mmol/L)

% Reduction vs. HC
Control

HC Control 18.7 ± 2.6 -

Avasimibe (0.01% w/w in diet) 8.1 ± 1.2 56%[1]

Low-Cholesterol (LC) Control 10.3 ± 1.4 45%

Table 2: Effect of Avasimibe on Atherosclerotic Lesion Area in the Aortic Root

Treatment Group
Lesion Area (μm² x
1000)

% Reduction vs.
HC Control

% Reduction vs. LC
Control

HC Control 95.5 ± 35.2 - -

Avasimibe (0.01%

w/w in diet)
7.6 ± 7.0 92%[1] 78%[1]

Low-Cholesterol (LC)

Control
34.1 ± 24.5 64% -

Table 3: Effect of Avasimibe on Monocyte Adherence to Aortic Endothelium

Treatment Group Monocyte Adherence
% Reduction vs. HC
Control

HC Control Markedly increased -

Avasimibe (0.01% w/w in diet) Significantly reduced
Not explicitly quantified, but

noted as a key finding.[1]
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Caption: Mechanism of action of Avasimibe in atherosclerosis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1665837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ApoE*3-Leiden Mice
(female, n=15/group)

Dietary Intervention (22 weeks)

High-Cholesterol (HC) Diet Low-Cholesterol (LC) Diet

Endpoint Analysis

HC Diet + 0.01% Avasimibe

Blood Collection
(Plasma Lipid Analysis)

Tissue Harvesting
(Aortic Root)

Data Analysis & Comparison

Atherosclerosis Quantification Monocyte Adherence Assay

Diet_groups

Click to download full resolution via product page

Caption: Experimental workflow for Avasimibe treatment study.

Experimental Protocols
I. Animal Model and Dietary Intervention

Animal Model: Female ApoE*3-Leiden transgenic mice are used as they are more

responsive to dietary cholesterol and fat, leading to robust hypercholesterolemia and

atherosclerosis development.
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Acclimatization: Mice are acclimatized for at least one week under standard laboratory

conditions (12-hour light/dark cycle, free access to food and water).

Dietary Groups:

High-Cholesterol (HC) Control Group: Mice are fed a semi-synthetic Western-type diet

containing 15% (w/w) cacao butter and 1.0% (w/w) cholesterol.

Avasimibe Treatment Group: Mice are fed the HC diet supplemented with 0.01% (w/w)

Avasimibe.

Low-Cholesterol (LC) Control Group: Mice are fed a modified HC diet with a reduced

cholesterol content to titrate plasma cholesterol levels to be comparable to the

Avasimibe-treated group.

Duration: The dietary intervention is maintained for 22 weeks. Body weight and food intake

are monitored regularly.

II. Plasma Lipid Analysis
Blood Collection: At the end of the treatment period, mice are fasted for 4 hours. Blood is

collected via tail vein bleeding or cardiac puncture into EDTA-coated tubes.

Plasma Isolation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C

and stored at -80°C until analysis.

Enzymatic Assays: Total plasma cholesterol and triglyceride levels are determined using

commercially available enzymatic colorimetric kits.

Lipoprotein Profile (Optional): The distribution of cholesterol and triglycerides across different

lipoprotein fractions (VLDL, LDL, HDL) can be analyzed by fast-performance liquid

chromatography (FPLC) using a Superose 6 column.

III. Quantification of Atherosclerosis in the Aortic Root
Tissue Harvesting and Fixation:
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Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline

(PBS) followed by 4% paraformaldehyde (PFA).

The heart, including the aortic root, is carefully dissected and fixed in 4% PFA overnight.

Tissue Processing and Sectioning:

The fixed hearts are embedded in paraffin.

Serial cross-sections (5 µm thick) are cut throughout the aortic root, starting from the

appearance of the three aortic valve leaflets.

Staining:

Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general

morphology of the atherosclerotic plaques.

Oil Red O staining can be used on frozen sections to specifically visualize neutral lipid

accumulation within the plaques.

Image Analysis:

Stained sections are digitized using a microscope equipped with a camera.

The total area of the atherosclerotic lesion within the aortic sinus is quantified for multiple

sections per mouse using image analysis software (e.g., ImageJ).

The average lesion area per mouse is calculated.

IV. Ex Vivo Monocyte Adherence Assay
Aorta Isolation:

Following euthanasia and perfusion with sterile PBS, the thoracic aorta is carefully

dissected under sterile conditions.

The aorta is cleaned of surrounding adipose and connective tissue.

Monocyte Isolation:
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Monocytes are isolated from the bone marrow or spleen of donor mice using standard

protocols (e.g., magnetic-activated cell sorting (MACS) with CD115 microbeads).

Isolated monocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

Adhesion Assay:

The isolated aorta is opened longitudinally and pinned, endothelial side up, in a culture

dish containing RPMI 1640 medium.

Fluorescently labeled monocytes are added to the aorta and incubated for 1-2 hours at

37°C.

Non-adherent cells are removed by gentle washing with PBS.

Quantification:

The number of adherent monocytes is quantified by fluorescence microscopy.

The aortic area is measured, and the results are expressed as the number of adherent

cells per square millimeter.

Note: While the development of Avasimibe for atherosclerosis was discontinued due to factors

including drug interactions and unfavorable effects in some clinical trials, the preclinical data in

the ApoE*3-Leiden mouse model remains a valuable case study for understanding the role of

ACAT in atherosclerosis.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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